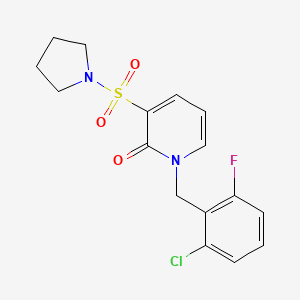

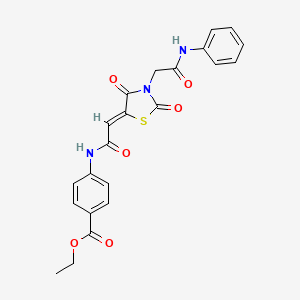

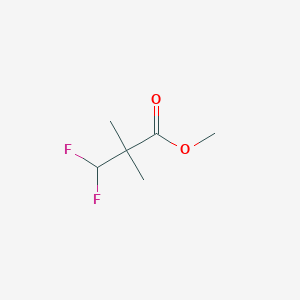

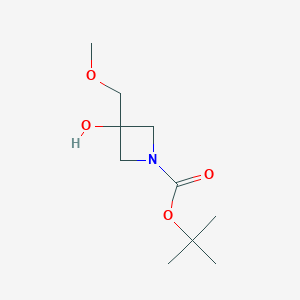

![molecular formula C11H13N3O3 B2491337 5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921474-69-3](/img/structure/B2491337.png)

5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

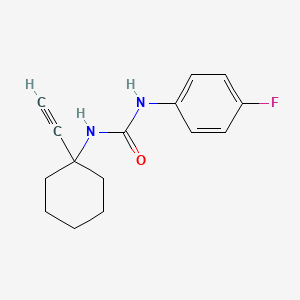

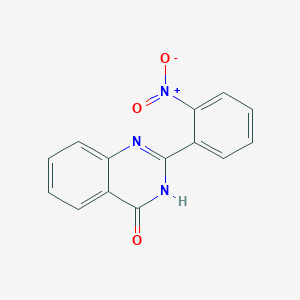

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including structures similar to 5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, typically involves concise routes that allow for the introduction of diverse substituents at various positions on the core structure. A notable example is the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives through a facile route that includes the formation of the pyrimidine ring and subsequent functionalization (Ashraf et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused-ring system, which can be analyzed through spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis. The electronic structures of such compounds are often studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) computations to provide insights into their electronic configurations and reactive sites (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives engage in various chemical reactions, which can be influenced by their unique electronic and structural properties. For instance, the reactivity of these compounds towards nucleophilic and electrophilic attacks can be predicted by molecular electrostatic potential (MEP) analysis. The HOMO and LUMO energy levels, obtained through computational studies, provide valuable information about the possible chemical reactions and stability of these molecules (Ashraf et al., 2019).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystallinity, can be closely related to their molecular structure. For example, the planarity of the fused-ring system and the nature of substituents can affect their solid-state packing and, consequently, their physical properties. These aspects are often explored through crystallographic studies and physical characterization techniques.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, can be significantly influenced by the nature of its substituents and the electronic configuration of the pyrido[2,3-d]pyrimidine core. Studies utilizing NBO analysis and MEP can provide insights into the electron distribution within the molecule, predicting its behavior in chemical reactions (Ashraf et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

In scientific research, one of the key applications of compounds like 5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves their synthesis and characterization. Studies like those by Ashraf et al. (2019) demonstrate the synthesis of novel heterocycle derivatives, highlighting the importance of spectral techniques like NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction in determining the structures of these compounds. Additionally, computational methods like DFT are used for analyzing their electronic structures.

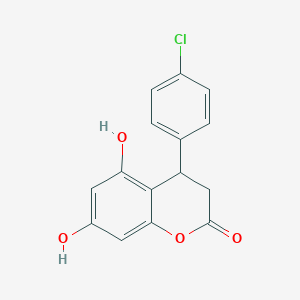

Novel Compound Synthesis

Another significant application lies in the synthesis of novel compounds for potential pharmaceutical use. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar chemical structures as potential anti-inflammatory and analgesic agents Abu‐Hashem et al. (2020).

Antiviral Activity

Compounds similar to this compound have been studied for their antiviral activities. For instance, Hocková et al. (2003) researched 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, finding them to inhibit retrovirus replication in cell culture Hocková et al. (2003).

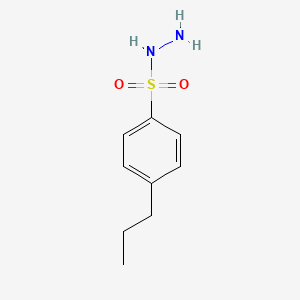

Corrosion Inhibition

In the field of materials science, pyrimidine derivatives have been explored for their potential as corrosion inhibitors. Yadav et al. (2015) synthesized new pyrimidine derivatives, assessing their inhibitory action against mild steel corrosion in an acidic medium Yadav et al. (2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of pyrimidine derivatives. Alwan et al. (2014) synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids and evaluated their antimicrobial activities Alwan et al. (2014).

Mécanisme D'action

Target of action

Pyrido[2,3-d]pyrimidines have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of action

The interaction of pyrido[2,3-d]pyrimidines with these targets can lead to inhibition of these proteins, disrupting their normal function and leading to various downstream effects .

Biochemical pathways

The affected pathways depend on the specific targets of the compound. For example, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to effects on cell growth and differentiation .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets and inhibits a protein involved in cell growth, this could potentially lead to antitumor effects .

Propriétés

IUPAC Name |

5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-5-12-9-7(8(6)17-4)10(15)14(3)11(16)13(9)2/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPUCJOKRYEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2491261.png)

![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)

![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)

![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)